D-Fructose (U-13C6)

Mass Spectrometry Metabolomics Quantitative Analysis

Standard unlabeled fructose cannot be traced by MS/NMR, while singly-labeled isotopes miss pathway carbon routing. D-Fructose (U-13C6) solves this with uniform 13C labeling (99 atom% 13C). - 6 Da mass shift enables absolute quantification vs endogenous fructose - Essential for MFA, PPP, glycolysis, and TCA cycle flux studies - Enables 13C-13C J-coupling detection in NMR for definitive metabolite ID

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12404685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose (U-13C6)
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1
InChIKeyBJHIKXHVCXFQLS-KDHXKIPLSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose (U-13C6) Uniform 13C6 Tracer


D-Fructose (U-13C6) is a stable isotope-labeled monosaccharide, specifically a uniformly 13C-labeled D-fructose where all six carbon atoms are replaced with the carbon-13 isotope (13C) . With a molecular formula of 13C6H12O6 and a molecular weight of approximately 186.11 g/mol , it serves as a chemically identical but isotopically distinct tracer to its unlabeled counterpart (D-Fructose, MW 180.16 g/mol). Its primary utility lies in metabolic flux analysis (MFA) and quantification via mass spectrometry (MS) and nuclear magnetic resonance (NMR) [1].

1 Uniform 13C6 tracer for metabolic flux analysis (MFA) and pathway mapping
2 Stable isotope-labeled internal standard for LC-MS/MS quantification of fructose
3 High isotopic enrichment supports NMR sensitivity and isotopologue profiling

Why D-Fructose (U-13C6) Cannot Be Substituted


Generic substitution with unlabeled D-fructose or even D-Glucose (U-13C6) is analytically invalid for studies requiring the specific tracing of fructose carbon fate. Unlabeled fructose cannot be distinguished from endogenous pools in MS or NMR . Conversely, D-Glucose (U-13C6) enters distinct metabolic pathways (e.g., direct phosphorylation to glucose-6-phosphate versus fructolysis to triose-phosphates), which fundamentally alters carbon routing and flux distribution data [1][2]. The uniform labeling of all six carbons in D-Fructose (U-13C6) is a critical differentiator, enabling full pathway tracing, unlike single-site labels (e.g., D-Fructose (1-13C)) that yield incomplete positional information .

Unlabeled fructose cannot be distinguished from endogenous pools in MS or NMR; substitution invalidates quantification.
D-Glucose (U-13C6) enters distinct phosphorylation and glycolytic routes, fundamentally altering carbon flux data compared to fructose tracing.
Single-site labels (e.g., D-Fructose (1-13C)) yield incomplete positional information; uniform 13C6 is required for isotopologue distribution analysis.

D-Fructose (U-13C6) Quantitative Evidence


Mass Shift for MS Quantification

D-Fructose (U-13C6) possesses a molecular weight of approximately 186.11 g/mol, which is a +5.95 Da mass shift from unlabeled D-Fructose (180.16 g/mol) . This consistent, quantifiable mass difference enables its use as an internal standard for precise, matrix-effect-corrected quantification of endogenous fructose by LC-MS/MS [1].

Mass Shift
Head-to-head
+5.95 Da mass shift vs unlabeled D-Fructose (180.16 g/mol)
Supports matrix-effect-corrected MS quantification
Co-elution with endogenous analyte enables accurate internal standardization
Mass Spectrometry Metabolomics Quantitative Analysis

Analytical Dynamic Range for Clinical Quantification

In a validated clinical HILIC-MS/MS method, D-Fructose-13C6 served as a surrogate analyte for fructose quantification in human urine, achieving a calibration curve over the concentration range of 12.5 to 12,500 μM [1]. This wide dynamic range, spanning three orders of magnitude, is enabled by the isotopologue's identical chemical behavior but distinct mass.

Calibration Range
Cross-study
Validated linear range 12.5–12,500 µM in human urine (research matrix)
Supports concentration-range validation in research matrices
HILIC-MS/MS method context; verify in target matrix
Clinical Chemistry LC-MS/MS Method Validation

Fructose vs. Glucose in De Novo Lipogenesis

In a mouse model of hepatic metabolism, D-Fructose (U-13C6) and D-Glucose (U-13C6) exhibit significantly different contributions to de novo lipogenesis (DNL). Fructose contributed to a significantly higher proportion of DNL of saturated fatty acids (SFA) and oleate, as well as to glycerol synthesis, compared to glucose [1][2]. Specifically, the contribution of fructose to SFA synthesis was significantly higher (p < 0.05) than glucose's contribution.

DNL Contribution
Head-to-head
Higher fractional contribution to hepatic de novo lipogenesis (p<0.05) vs D-Glucose (U-13C6) in mouse model
Supports fructose-specific pathway tracing for DNL studies
Mouse model endpoint context; pathways may differ across systems
De Novo Lipogenesis Metabolic Flux Hepatology

Isotopic Enrichment for Flux Modeling

Commercially sourced D-Fructose (U-13C6) is specified to have a high isotopic enrichment of 99 atom% 13C . This high level of enrichment minimizes background noise from natural abundance 12C and ensures that the detected 13C signal is unambiguously from the administered tracer, which is a critical parameter for accurate isotopomer distribution analysis in 13C-MFA.

Isotopic Enrichment
Data to verify
99 atom% 13C (vs natural abundance ~1.1%)
High enrichment supports signal-to-noise in 13C-MFA
Supplier specification; confirm by COA before use
NMR Spectroscopy Metabolic Flux Analysis Stable Isotope Labeling

Uniform vs. Single-Labeled Carbon Tracing

Uniform 13C6 labeling of fructose provides comprehensive carbon fate tracking that is unattainable with single-site labels. In human adipocytes, incubation with [U-13C6]-D-fructose allowed for the identification of specific metabolic products such as [4,5-13C2]-glutamate, which results from glycolysis and pyruvate dehydrogenase activity [1]. This specific isotopologue pattern, which directly reports on pathway flux, would be undetectable or ambiguous if only a single carbon were labeled (e.g., D-Fructose (1-13C)).

Isotopologue Detection
Class-level
Detects [4,5-13C2]-glutamate; single-site label does not resolve such 13C-13C coupling patterns
Uniform labeling enables comprehensive pathway mapping
Adipocyte culture model context; generalizable to other systems
Adipocyte Biology Glycolysis Pentose Phosphate Pathway

D-Fructose (U-13C6) Applications


13C Metabolic Flux Analysis

This is the primary application scenario. D-Fructose (U-13C6) is the preferred substrate for quantitatively mapping intracellular carbon fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its uniform labeling generates complex isotopologue distributions in downstream metabolites that are deconvoluted by computational models to calculate absolute flux rates [1][2]. This application leverages the high isotopic enrichment (99 atom% 13C) and uniform labeling, as detailed in Section 3.4 and 3.5, which are essential for accurate flux calculation.

LC-MS/MS Absolute Quantification

D-Fructose (U-13C6) is the gold-standard internal standard for the accurate quantification of endogenous fructose in clinical and research samples. Its co-elution with the analyte and distinct +6 Da mass shift (Section 3.1) correct for matrix effects and ionization efficiency variability, enabling robust quantification across a validated wide dynamic range (Section 3.2). This is crucial for studies on fructose metabolism, diabetes, and inborn errors of metabolism [3].

Fructose vs. Glucose Substrate Studies

In studies designed to compare the metabolic fate of dietary sugars, D-Fructose (U-13C6) is used in parallel with D-Glucose (U-13C6) to quantify their differential contributions to specific pathways, such as hepatic de novo lipogenesis (DNL) (Section 3.3). The ability to definitively trace fructose carbons into specific lipid pools (e.g., saturated fatty acids) provides mechanistic insight into the unique metabolic impacts of fructose compared to glucose [1][4].

NMR Structure and Pathway Tracing

For NMR studies, D-Fructose (U-13C6) offers significant advantages due to the high natural abundance of the NMR-active 13C nucleus (spin 1/2). The uniform labeling enhances sensitivity and enables the detection of 13C-13C spin-spin couplings (J-couplings), which provide definitive evidence for the adjacency of carbon atoms in a molecule or a metabolite . This application is critical for tracing the metabolic fate of fructose and for identifying novel metabolites or pathways without the ambiguity of 1H NMR.

Application
Selection Property
Validation Focus
13C Metabolic Flux Analysis (MFA)
Uniform 13C6 labeling; high isotopic enrichment
Isotopologue distribution modeling accuracy
LC-MS/MS Quantification
Co-elution with analyte; distinct mass shift for MS detection
Calibration linearity in research matrices (e.g., human urine)
Fructose-Specific Pathway Tracing
Metabolic routing distinct from glucose tracer
Fractional contribution to DNL and other pathways
NMR Isotopologue Analysis
13C-13C J-couplings; enhanced NMR sensitivity
Spectral assignment and carbon skeleton tracing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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